8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride
Overview
Description
“8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C18H13Cl2NO . It is used for proteomics research .
Molecular Structure Analysis
The molecular weight of “8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride” is 330.21 g/mol . The InChI code is 1S/C18H13Cl2NO . The compound has a complex structure with several functional groups .Physical And Chemical Properties Analysis
The exact mass of “8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride” is 311.0713064 g/mol . It has a topological polar surface area of 50.2 Ų .Scientific Research Applications
Structural Analysis and Crystallography
The crystal structures of compounds related to quinolines, such as 4-[3-(dichlorophenyl)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines, have been meticulously studied. These compounds exhibit unique supramolecular arrangements generated by a combination of interactions including C–H⋯X, C–X⋯π, and π⋯π interactions. Specifically, the significance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs in these structures has been highlighted, emphasizing their recurring presence in quinoline compounds (de Souza et al., 2015).
Chemical Reactivity and Kinetics
The role of quinoline in influencing the reactivity of certain platinum(II) complexes has been studied. The introduction of quinoline into the complexes affects the lability of the chloro leaving group by modulating the strength of π-interactions. This illustrates the intricate relationship between molecular structure and reactivity, underscoring the complex interplay of electronic effects in these systems (Kinunda & Jaganyi, 2014).
Spectroscopic Characterization and Molecular Structure
The structural parameters, spectroscopic characterization, and electronic properties of quinoline derivatives have been extensively analyzed using various computational methods, including DFT and TD-DFT/PCM calculations. These studies offer insights into the molecular structure, spectral characteristics, and potential biological and industrial applications of these compounds (Wazzan et al., 2016).
Photochemical Reactions
Research into 2-(dimethylcarbamoyl)quinolines has uncovered their transformation into various compounds through irradiation in different atmospheric conditions. These reactions reveal the potential of quinoline derivatives in photochemical applications and provide a basis for further exploration of their reactivity under light exposure (Ono & Hata, 1983).
properties
IUPAC Name |
8-chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-10-6-7-12(8-11(10)2)16-9-14(18(20)22)13-4-3-5-15(19)17(13)21-16/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMYJAPXCDHHMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901185537 | |
Record name | 8-Chloro-2-(3,4-dimethylphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901185537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride | |
CAS RN |
1160256-38-1 | |
Record name | 8-Chloro-2-(3,4-dimethylphenyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160256-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-2-(3,4-dimethylphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901185537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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